

# Fmoc-Dap(Boc)-OH: A Technical Guide for Advanced Peptide Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fmoc-Dap(Boc)-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of  $N\alpha$ -Fmoc- $N\beta$ -Boc-L-2,3-diaminopropionic acid (**Fmoc-Dap(Boc)-OH**), a critical building block in solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme enables the synthesis of complex and modified peptides for various research and drug development applications.

## Core Molecular Data

The fundamental properties of **Fmoc-Dap(Boc)-OH** are summarized below, providing key quantitative data for experimental design and analysis.

Property	Value
Molecular Formula	$C_{23}H_{26}N_2O_6$ <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	426.46 g/mol <a href="#">[1]</a>
CAS Number	162558-25-0 <a href="#">[1]</a> <a href="#">[3]</a>
Purity (Typical)	$\geq 97.0\%$ (HPLC)
Appearance	White to off-white powder
Storage Temperature	2-8°C

# Orthogonal Protection Strategy in Peptide Synthesis

**Fmoc-Dap(Boc)-OH** is a derivative of L-2,3-diaminopropionic acid, a non-proteinogenic amino acid. Its utility in peptide synthesis stems from the orthogonal nature of its two protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the  $\alpha$ -amine and the acid-labile tert-Butoxycarbonyl (Boc) group on the  $\beta$ -amine side chain.[4] This dual protection allows for the selective deprotection and modification of either the N-terminus for peptide chain elongation or the side chain for conjugating other molecules like fluorescent dyes, biotin, or other functional moieties.[5]

The Fmoc group is removed using a mild base, typically a solution of piperidine in DMF, to allow for the coupling of the next amino acid in the sequence.[6] The Boc group, on the other hand, is stable to these basic conditions and is typically removed using a strong acid such as trifluoroacetic acid (TFA), often during the final cleavage of the peptide from the solid support.[7] This orthogonality is fundamental to the synthesis of complex peptides with site-specific modifications.



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Caption: Workflow for incorporating **Fmoc-Dap(Boc)-OH** in SPPS.

## Experimental Protocols

While specific protocols vary based on the peptide sequence and scale, a general procedure for the incorporation of **Fmoc-Dap(Boc)-OH** into a peptide sequence using manual or automated solid-phase peptide synthesis is outlined below.

Materials and Reagents:

- Pre-loaded solid support (e.g., Wang or Rink Amide resin)
- **Fmoc-Dap(Boc)-OH**
- Other required Fmoc-protected amino acids
- Peptide synthesis grade N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
- Base: N,N-Diisopropylethylamine (DIPEA)
- Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
- Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

#### Protocol for a Single Coupling Cycle:

- Resin Swelling: The resin is swelled in DMF or DCM for 15-30 minutes.
- Fmoc Deprotection: If extending a peptide chain, the Fmoc group of the resin-bound amino acid is removed by treating with 20% piperidine in DMF (2 x 10 minutes).
- Washing: The resin is thoroughly washed with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and by-products.
- Coupling:
  - A solution of **Fmoc-Dap(Boc)-OH** (e.g., 3-5 equivalents) and a coupling agent like HBTU (e.g., 3-5 equivalents) is prepared in DMF.
  - DIPEA (e.g., 6-10 equivalents) is added to activate the solution.
  - The activated amino acid solution is added to the deprotected resin.

- The reaction is allowed to proceed for 1-2 hours at room temperature. A Kaiser test can be performed to monitor the completion of the coupling reaction.
- Washing: The resin is washed again with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
- Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Side-Chain Deprotection: After the final amino acid is coupled, the resin is washed and dried. The peptide is cleaved from the resin, and the Boc side-chain protecting group (along with other side-chain protecting groups) is removed by treatment with a strong acid cocktail (e.g., TFA/TIS/H<sub>2</sub>O) for 2-4 hours.
- Purification: The crude peptide is precipitated with cold ether, centrifuged, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

## Applications in Research and Drug Development

**Fmoc-Dap(Boc)-OH** is instrumental in several advanced applications:

- Synthesis of Peptide-Based Therapeutics: It is a key reagent in the synthesis of peptide drugs where modified amino acids are required to enhance stability, bioavailability, or target binding.[8]
- Structure-Activity Relationship (SAR) Studies: It can be used as a protected analog of lysine to investigate the role of side-chain length and functionality in peptide activity.[3]
- Construction of Cyclic Peptides: The diaminopropionic acid side chain can be used as a point for cyclization, creating constrained peptide structures with potentially enhanced biological activity and stability.[3]
- Fluorescent Labeling and Bioconjugation: The  $\beta$ -amino group, after deprotection, provides a site for the specific attachment of reporter molecules, such as fluorescent dyes or biotin, for use in bioassays and imaging.[5]

The use of **Fmoc-Dap(Boc)-OH** is primarily for research and development purposes and is not intended for direct diagnostic or therapeutic use.<sup>[1][2]</sup> Researchers should always refer to the Certificate of Analysis for lot-specific data.

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- To cite this document: BenchChem. [Fmoc-Dap(Boc)-OH: A Technical Guide for Advanced Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1302552#fmoc-dap-boc-oh-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1302552#fmoc-dap-boc-oh-molecular-weight-and-formula)

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)